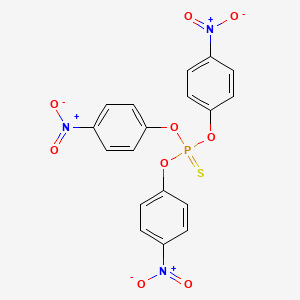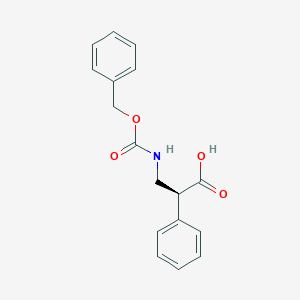![molecular formula C11H25NO5S B12815988 2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid CAS No. 87298-88-2](/img/structure/B12815988.png)
2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid is a compound that combines the properties of both 2-[bis(2-hydroxyethyl)amino]ethanol and 2-propylsulfanylacetic acid. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is a colorless, transparent, viscous liquid with a slight ammonia odor at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[bis(2-hydroxyethyl)amino]ethanol typically involves the reaction of ethylene oxide with ammonia, followed by purification through separation . The preparation of 2-propylsulfanylacetic acid involves the reaction of propyl mercaptan with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 2-[bis(2-hydroxyethyl)amino]ethanol involves large-scale reactions using ethylene oxide and ammonia, followed by distillation and purification processes to obtain the pure compound. For 2-propylsulfanylacetic acid, the industrial production involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-[bis(2-hydroxyethyl)amino]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products: The major products formed from the reactions of 2-[bis(2-hydroxyethyl)amino]ethanol include triethanolamine derivatives and other substituted ethanolamines. For 2-propylsulfanylacetic acid, the reactions typically yield sulfonic acid derivatives and other sulfur-containing compounds.
Scientific Research Applications
2-[bis(2-hydroxyethyl)amino]ethanol is widely used as an additive in the polymerization of nitrile rubber, a concrete accelerator, and an oil emulsifier . It is also used in cyanide-free electroplating processes. In biology and medicine, it serves as a surfactant and emulsifying agent in various formulations. 2-propylsulfanylacetic acid is used in the synthesis of pharmaceuticals and agrochemicals, where it acts as a key intermediate in the production of active ingredients.
Mechanism of Action
The mechanism of action of 2-[bis(2-hydroxyethyl)amino]ethanol involves its ability to accept hydrogen ions, thereby raising the pH of the solution . As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds:
- Triethanolamine
- Monoethanolamine
- Diethanolamine
Uniqueness: 2-[bis(2-hydroxyethyl)amino]ethanol is unique due to its combination of hydroxyl and amino groups, which provide it with both hydrophilic and hydrophobic properties. This makes it an effective emulsifier and surfactant. Compared to similar compounds like triethanolamine and monoethanolamine, it offers enhanced stability and versatility in various applications .
Properties
CAS No. |
87298-88-2 |
|---|---|
Molecular Formula |
C11H25NO5S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-propylsulfanylacetic acid |
InChI |
InChI=1S/C6H15NO3.C5H10O2S/c8-4-1-7(2-5-9)3-6-10;1-2-3-8-4-5(6)7/h8-10H,1-6H2;2-4H2,1H3,(H,6,7) |
InChI Key |
QOARRBVZTGUCMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


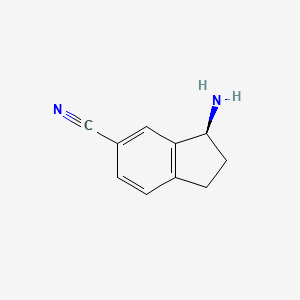
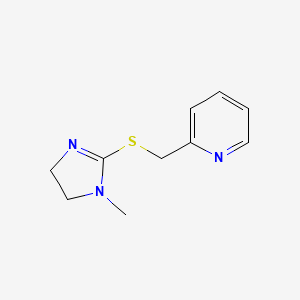
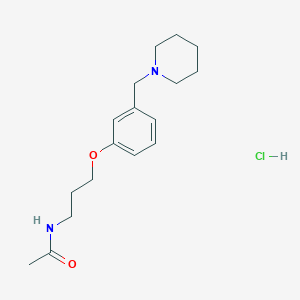
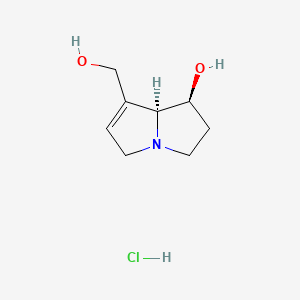
![5-Chloro-7-methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12815928.png)

![2-amino-7-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12815937.png)

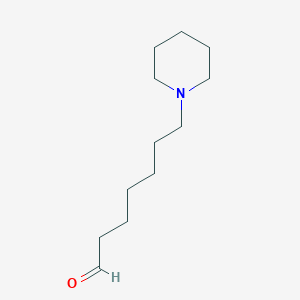

![(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B12815951.png)
![2-Amino-N-methyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B12815956.png)
